molecular formula C16H18N2O3 B5438494 N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide

N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No.: B5438494
M. Wt: 286.33 g/mol
InChI Key: KZMDSTWWYOTSQT-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, an anilino group, and a carboxamide group. Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .

Properties

IUPAC Name

N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-6-7-13(9-11(10)2)18-15(19)12(3)17-16(20)14-5-4-8-21-14/h4-9,12H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDSTWWYOTSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with a furan-2-carboxylic acid derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide is unique due to its specific structural features, such as the presence of both an anilino group and a furan ring. These features contribute to its diverse biological activities and make it a valuable compound for further research and development .

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